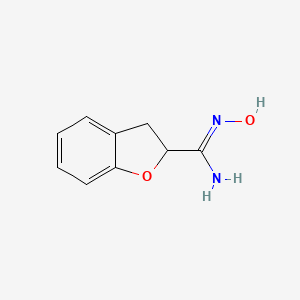

N'-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide

Description

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

N'-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide |

InChI |

InChI=1S/C9H10N2O2/c10-9(11-12)8-5-6-3-1-2-4-7(6)13-8/h1-4,8,12H,5H2,(H2,10,11) |

InChI Key |

BBZRWNRTKULHLM-UHFFFAOYSA-N |

Isomeric SMILES |

C1C(OC2=CC=CC=C21)/C(=N/O)/N |

Canonical SMILES |

C1C(OC2=CC=CC=C21)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide can be achieved through several methods. One common approach involves the oxidation of 2,3-dihydro-1-benzofuran-2-carboxylic acid using oxidizing agents such as potassium permanganate . Another method includes the use of photochemical reactions to construct the benzofuran ring .

Industrial Production Methods: Industrial production methods for N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit cell growth in various cancer cell lines . Additionally, it is used in the development of new pharmaceuticals and as a research tool in drug discovery .

Mechanism of Action

The mechanism of action of N’-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in cell growth and proliferation, thereby inhibiting their activity . This interaction can lead to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with analogs from recent research:

Key Observations:

- Benzofuran vs.

- Hydroxycarboximidamide vs. Hydroxamic Acid: Both groups can chelate metals, but hydroxamic acids (CONHOH) are more extensively studied for antioxidant and antimicrobial roles. The hydroxycarboximidamide group (NH-O-) may exhibit similar chelation efficiency but with distinct electronic effects due to the imine (C=NH) group .

Biological Activity

N'-hydroxy-2,3-dihydro-1-benzofuran-2-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 178.19 g/mol. It features a benzofuran core structure combined with hydroxylamine and carboximidamide functional groups, which contribute to its distinct chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Structural Features | Benzofuran core, hydroxylamine, carboximidamide |

Research indicates that this compound exhibits its biological effects primarily through the inhibition of cell growth . The compound interacts with specific enzymes or pathways critical for cellular proliferation. Its mechanism may involve:

- Enzyme Inhibition : Targeting enzymes involved in metabolic pathways.

- Receptor Interaction : Binding to cell surface receptors that regulate growth signals.

- Induction of Apoptosis : Promoting programmed cell death in cancerous cells.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cells. Notable findings include:

- Cell Line Studies : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) revealed IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

- Mechanistic Insights : The anticancer effect is believed to be mediated through apoptosis induction and inhibition of tumor metastasis .

Case Studies

- In Vitro Studies on Cancer Cell Lines

-

Antimicrobial Efficacy

- In laboratory settings, the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Further investigations are required to elucidate its precise mode of action against microbial pathogens .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Core : Initial reactions focus on constructing the benzofuran structure.

- Introduction of Functional Groups : Hydroxylamine and carboximidamide groups are added through specific chemical reactions.

- Optimization : Parameters such as temperature and solvent choice are optimized to enhance yield and purity.

Pharmacokinetics

The molecular weight suggests favorable bioavailability characteristics for this compound, which is crucial for its therapeutic applications. Preliminary studies indicate a sufficient absorption profile following oral administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.